2,2,5-Trimethylhexanoic acid

Vue d'ensemble

Description

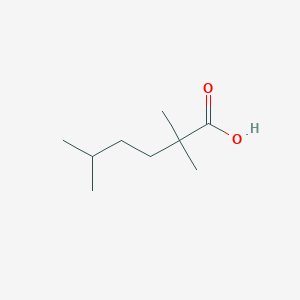

2,2,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid that is used in various industrial and scientific applications. This compound is known for its unique structural properties, which contribute to its reactivity and functionality in different chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,2,5-trimethylhexanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that involve the hydroformylation of isobutene followed by hydrogenation and subsequent oxidation. This method allows for large-scale production with high yields and purity .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol, 2,2,5-trimethylhexanol, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups. For example, esterification with alcohols in the presence of acid catalysts forms esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions, elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alcohols, acid catalysts, reflux conditions.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: 2,2,5-Trimethylhexanol.

Substitution: Esters, amides.

Applications De Recherche Scientifique

Lubricants

One of the primary applications of 2,2,5-trimethylhexanoic acid is in the formulation of synthetic lubricants. It serves as a critical building block for polyol ester-based lubricants used in refrigeration systems. The unique branched structure of this acid enhances the stability and compatibility of these lubricants with non-ozone depleting and low global warming potential refrigeration gases .

| Application Type | Description |

|---|---|

| Refrigeration Lubricants | Used as a base for synthetic lubricants to improve performance and environmental safety. |

| Engine Oils | Acts as an additive to enhance lubrication properties and reduce wear. |

Surfactants and Emulsifiers

This compound is also utilized as a low-foaming surfactant and wetting agent in various formulations such as water-based coatings, inks, adhesives, sealants, and glass fiber sizing . Its surfactant properties contribute to improved dispersion and stability in these products.

| Application Type | Description |

|---|---|

| Water-Based Coatings | Improves spreadability and adhesion of coatings on surfaces. |

| Metalworking Fluids | Functions as a wetting agent to enhance cooling and lubrication during machining processes. |

Textile Industry

In the textile sector, this compound is employed as an emulsifier in dyeing processes and fabric treatments. Its ability to stabilize emulsions aids in achieving uniform dye distribution on fabrics .

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. The Environmental Protection Agency (EPA) has identified potential hazards associated with its use, including skin and eye irritation . The compound exhibits acute toxicity with an LD50 of 5000 mg/kg in oral studies on rats . Proper handling protocols are necessary to mitigate exposure risks.

Case Study 1: Lubricant Development

A study conducted by Takahashi et al. (1989) explored the synthesis of novel lubricants based on this compound. The researchers found that incorporating this acid into lubricant formulations significantly enhanced thermal stability and reduced volatility compared to traditional ester-based lubricants .

Case Study 2: Surfactant Efficiency

In a comparative analysis of surfactant performance in water-based coatings, researchers demonstrated that formulations containing this compound exhibited superior wetting properties compared to those using conventional surfactants. This led to improved coating uniformity and reduced defects during application .

Mécanisme D'action

The mechanism of action of 2,2,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid synthase and acyl-CoA synthetase. These enzymes facilitate the incorporation of the compound into metabolic pathways, leading to the production of energy and other essential biomolecules .

Comparaison Avec Des Composés Similaires

- 2,2,4-Trimethylpentanoic acid

- 2,2,3-Trimethylbutanoic acid

- 3,3,5-Trimethylhexanoic acid

Comparison: 2,2,5-Trimethylhexanoic acid is unique due to its specific branching pattern, which influences its reactivity and physical properties. Compared to 2,2,4-Trimethylpentanoic acid and 2,2,3-Trimethylbutanoic acid, this compound has a higher degree of branching, resulting in different steric effects and reactivity. This makes it particularly useful in applications where specific structural attributes are required .

Activité Biologique

2,2,5-Trimethylhexanoic acid (also known as 2,2,5-trimethylcaproic acid) is a branched-chain carboxylic acid with the molecular formula . Its unique structure contributes to its varied biological activities, which are of interest in fields such as toxicology, pharmacology, and environmental science. This article reviews the biological activity of this compound based on existing research findings and case studies.

- Molecular Weight : 158.24 g/mol

- CAS Number : Not available in the provided sources.

- Purity : Typically around 97% as per supplier data .

Systemic Toxicity

Research indicates that this compound may exhibit significant systemic toxicity. A study conducted on Wistar rats revealed that oral administration at doses of up to 200 mg/kg body weight resulted in notable effects on liver and kidney function. Key findings include:

- Liver Effects : Histopathological examination showed minimal to moderate fatty infiltration of liver cells at doses starting from 50 mg/kg. The highest dose group (200 mg/kg) exhibited increased liver weights and altered hepatic function indicated by elevated alanine aminotransferase levels .

- Kidney Effects : Male rats developed α2µ-globulin nephropathy characterized by diffuse accumulation in renal epithelia and multifocal tubular dilation at higher doses. Urinary analyses showed the presence of renal tubular epithelial cells and increased urinary volume .

Dose-Response Relationship

The observed effects were dose-dependent, with significant alterations in organ weights and biochemical markers at higher concentrations. The following table summarizes the dose-response findings:

| Dose (mg/kg) | Liver Changes | Kidney Changes |

|---|---|---|

| 10 | None | Mild α2µ-globulin accumulation |

| 50 | Fatty infiltration begins | Tubular dilation starts |

| 200 | Significant fatty changes | Severe nephropathy observed |

The biological activity of this compound is thought to involve peroxisome proliferation. This is suggested by increased palmitoyl-CoA oxidation rates in liver homogenates from treated rats. Such metabolic changes can lead to disturbances in lipid metabolism and cellular homeostasis .

Environmental Impact

Studies have also investigated the environmental implications of this compound. Its use in industrial applications raises concerns about potential bioaccumulation and toxicity to aquatic organisms. For instance, exposure assessments have indicated that concentrations found in effluents can adversely affect fish populations due to its endocrine-disrupting properties.

Pharmacological Studies

While primarily studied for its toxicological effects, some research has explored potential therapeutic applications. For example, derivatives of this compound are being evaluated for their efficacy as anti-inflammatory agents due to their ability to modulate lipid metabolism pathways .

Propriétés

IUPAC Name |

2,2,5-trimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-6-9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROAOSNULRMVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574318 | |

| Record name | 2,2,5-Trimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27971-09-1 | |

| Record name | 2,2,5-Trimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.